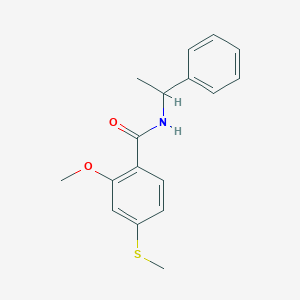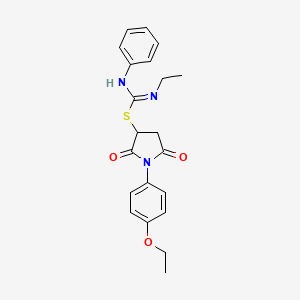
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide, also known as PD 168077, is a synthetic compound that belongs to the benzamide class of drugs. It is a selective dopamine D4 receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is a selective dopamine D4 receptor agonist. It binds to the D4 receptor and activates it, leading to an increase in dopamine release in the brain. This results in the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, regions of the brain associated with reward and motivation. It has also been shown to increase the release of the neurotransmitter GABA in the amygdala, a region of the brain associated with anxiety and fear.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has several advantages for use in lab experiments. It is a highly selective dopamine D4 receptor agonist, which allows for specific targeting of this receptor. It also has a relatively long half-life, which makes it useful for studying the long-term effects of dopamine D4 receptor activation. However, one limitation of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077. One area of interest is its potential in treating drug addiction. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential in treating schizophrenia. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, further research is needed to better understand the long-term effects of dopamine D4 receptor activation and to determine the safety of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 for use in humans.
Méthodes De Synthèse
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with methylthiolate to form 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077.
Applications De Recherche Scientifique
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential in treating drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12(13-7-5-4-6-8-13)18-17(19)15-10-9-14(21-3)11-16(15)20-2/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTGYRFJENKDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)

